1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid
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Overview
Description
1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, features a carboxylic acid group, a hydroxy group, and an isopropyl group attached to the indole core, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds under acidic conditions to form the indole core. Subsequent functional group modifications, such as alkylation, hydroxylation, and carboxylation, are carried out to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid
- 1-Ethyl-5-methoxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid
- 1-Ethyl-5-hydroxy-2-(methyl)-1H-indole-3-carboxylic acid
Uniqueness
1-Ethyl-5-hydroxy-2-(propan-2-yl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO3 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2-propan-2-ylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-4-15-11-6-5-9(16)7-10(11)12(14(17)18)13(15)8(2)3/h5-8,16H,4H2,1-3H3,(H,17,18) |
InChI Key |
QQZZITAJWACZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C(C)C)C(=O)O |
Origin of Product |
United States |
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